![molecular formula C10H23IO2Si B12577219 (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane CAS No. 515136-37-5](/img/structure/B12577219.png)
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane compound with an iodine atom attached to a propyl group, which is further connected to a silicon atom bonded with a methyl group and two isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of 3-iodopropyltrimethoxysilane with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (3-aminopropyl)(methyl)bis[(propan-2-yl)oxy]silane.
Oxidation: Formation of (3-iodopropyl)(methyl)silanol.
Reduction: Formation of (3-iodopropyl)(methyl)silane.
Aplicaciones Científicas De Investigación
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism by which (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The iodine atom can participate in halogen bonding, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyltris(trimethylsiloxy)silane: Similar in structure but lacks the iodine atom.
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a chlorine atom instead of iodine.
(3-Bromopropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a bromine atom instead of iodine.
Uniqueness
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chlorinated or brominated counterparts. The iodine atom enhances the compound’s ability to participate in specific chemical reactions, making it valuable in various applications.
Propiedades
Número CAS |
515136-37-5 |
|---|---|
Fórmula molecular |
C10H23IO2Si |
Peso molecular |
330.28 g/mol |
Nombre IUPAC |
3-iodopropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23IO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
Clave InChI |
OFCUUJGBQKLHFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)(CCCI)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



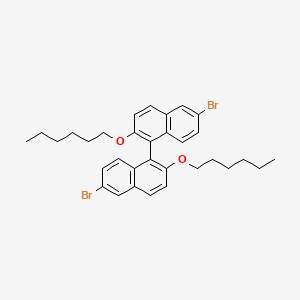
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
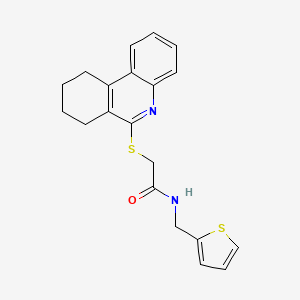
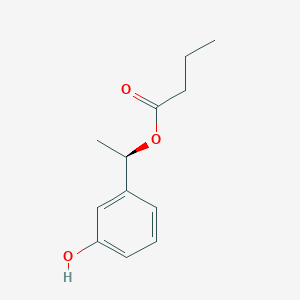
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
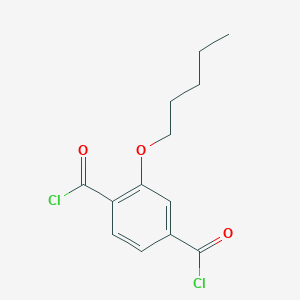
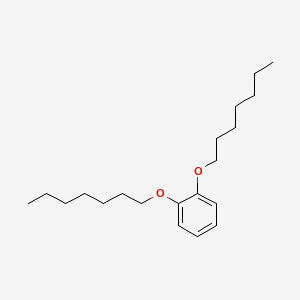

![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
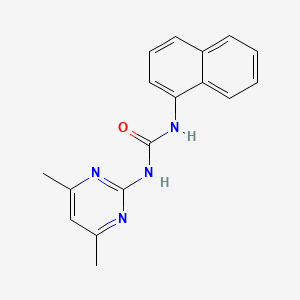
![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)
